Cas no 133681-71-7 (2,4-Diisopropylbenzene-1,3-diamine)

2,4-Diisopropylbenzene-1,3-diamine 化学的及び物理的性質

名前と識別子

-

- 2,4-Diisopropylbenzene-1,3-diamine

- 2,4-bis(1-methylethyl)-1,3-Benzenediamine

- 2,4-di(propan-2-yl)benzene-1,3-diamine

- 133681-71-7

- DB-355181

- DTXSID20564694

- AKOS016004158

- SCHEMBL6751624

-

- インチ: InChI=1S/C12H20N2/c1-7(2)9-5-6-10(13)11(8(3)4)12(9)14/h5-8H,13-14H2,1-4H3

- InChIKey: NGZRWRJBDHKXLJ-UHFFFAOYSA-N

- ほほえんだ: CC(C)C1=C(C(=C(C=C1)N)C(C)C)N

計算された属性

- せいみつぶんしりょう: 192.162648646g/mol

- どういたいしつりょう: 192.162648646g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

2,4-Diisopropylbenzene-1,3-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019087529-1g |

2,4-Diisopropylbenzene-1,3-diamine |

133681-71-7 | 95% | 1g |

646.84 USD | 2021-06-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770174-1g |

2,4-Diisopropylbenzene-1,3-diamine |

133681-71-7 | 98% | 1g |

¥5325.00 | 2024-08-09 | |

| Crysdot LLC | CD12153098-1g |

2,4-Diisopropylbenzene-1,3-diamine |

133681-71-7 | 95+% | 1g |

$772 | 2024-07-23 |

2,4-Diisopropylbenzene-1,3-diamine 関連文献

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

2,4-Diisopropylbenzene-1,3-diamineに関する追加情報

Introduction to 2,4-Diisopropylbenzene-1,3-diamine (CAS No. 133681-71-7)

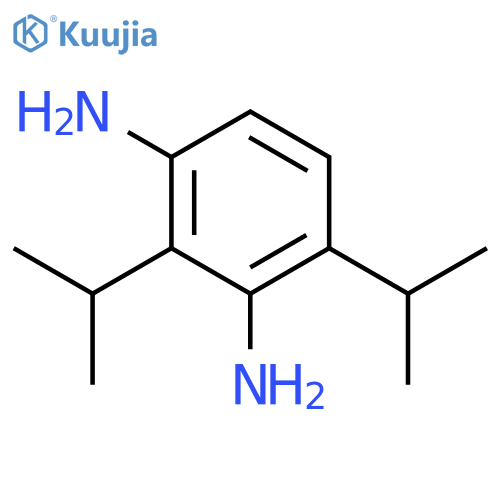

2,4-Diisopropylbenzene-1,3-diamine, identified by the Chemical Abstracts Service Number (CAS No.) 133681-71-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This diamine derivative, characterized by its two isopropyl substituents on the benzene ring and amino groups at the 1 and 3 positions, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and potential candidate for drug development.

The molecular structure of 2,4-Diisopropylbenzene-1,3-diamine consists of a benzene core substituted with two isopropyl groups at the 2 and 4 positions, and two amino (-NH₂) groups at the 1 and 3 positions. This arrangement imparts a high degree of steric hindrance due to the bulky isopropyl groups, which can influence its reactivity and interactions with biological targets. The presence of two amino groups makes it a versatile building block for the synthesis of more complex molecules, including peptidomimetics and small-molecule inhibitors.

In recent years, there has been growing interest in 2,4-Diisopropylbenzene-1,3-diamine due to its potential applications in medicinal chemistry. The compound's ability to act as a precursor for more complex structures has been explored in the development of novel therapeutic agents. For instance, researchers have investigated its utility in designing molecules that interact with enzymes and receptors involved in metabolic pathways. The steric environment created by the isopropyl groups can fine-tune binding affinities and selectivity, making this compound particularly useful for creating targeted inhibitors.

One of the most compelling aspects of 2,4-Diisopropylbenzene-1,3-diamine is its role in the synthesis of bioactive molecules. Its dual amine functionality allows for facile coupling with carboxylic acids via amide bond formation, a common strategy in drug design. This property has been leveraged in the development of peptidomimetics, which are designed to mimic the biological activity of natural peptides but with improved stability and pharmacokinetic properties. Such mimetics are increasingly important in treating various diseases, including cancer and inflammatory disorders.

Recent studies have also highlighted the potential of 2,4-Diisopropylbenzene-1,3-diamine as a scaffold for developing small-molecule inhibitors targeting protein-protein interactions. Protein-protein interactions are crucial for many biological processes, and modulating these interactions can lead to therapeutic benefits. The compound's structural features provide a platform for designing molecules that can disrupt or enhance specific protein interactions, thereby offering new avenues for drug discovery.

The synthesis of 2,4-Diisopropylbenzene-1,3-diamine typically involves multi-step organic reactions starting from commercially available precursors. The introduction of isopropyl groups at the 2 and 4 positions followed by functionalization at the 1 and 3 positions requires careful selection of reaction conditions to ensure high yield and purity. Advances in catalytic methods have improved the efficiency of these synthetic routes, making it more feasible to produce larger quantities of the compound for research purposes.

In addition to its pharmaceutical applications, 2,4-Diisopropylbenzene-1,3-diamine has shown promise in materials science. Its unique structure can be exploited to develop novel polymers or liquid crystals with tailored properties. For example, the steric bulk provided by the isopropyl groups can influence packing arrangements in polymers, leading to materials with specific mechanical or optical characteristics.

The biological activity of 2,4-Diisopropylbenzene-1,3-diamine has been explored through both computational modeling and experimental studies. Computational approaches have been particularly useful in predicting how this compound might interact with biological targets based on its structure. These predictions can then be validated through experimental assays using cell-based or enzyme-based systems. Such combined computational-experimental strategies are becoming increasingly prevalent in modern drug discovery pipelines.

One notable area where 2,4-Diisopropylbenzene-1,3-diamine has been investigated is in the context of enzyme inhibition. Enzymes are critical catalysts in biological pathways, and inhibiting specific enzymes can lead to therapeutic effects. Researchers have designed derivatives of this compound that target various enzymes involved in metabolic disorders or cancer pathways. These derivatives have shown promise in preclinical studies as potential lead compounds for further development into drugs.

The future prospects for 2,4-Diisopropylbenzene-1,3-diamine are promising as more research uncovers its potential applications. Continued exploration into its synthetic utility will likely lead to new methods for producing complex molecules based on this scaffold. Additionally,as computational tools become more sophisticated,the ability to predict biological activity with greater accuracy will enhance its value as a starting point for drug discovery efforts.

In conclusion,2 ,4 -Diisopropylbenzene -1 ,3 -diamine ( CAS No .133681 -71 -7) represents an important intermediate in synthetic chemistry with significant potential applications across multiple fields,including pharmaceuticals,materials science,and biochemistry . Its unique structural features make it a valuable tool for designing novel bioactive molecules,and ongoing research continues to expand its utility . As our understanding of molecular interactions deepens ,the role of such specialized compounds like 2 ,4 -Diisopropylbenzene -1 ,3 -diamine will undoubtedly continue to grow ,driving innovation across scientific disciplines .

133681-71-7 (2,4-Diisopropylbenzene-1,3-diamine) 関連製品

- 24544-04-5(2,6-bis(propan-2-yl)aniline)

- 2437-39-0(Benzenamine,5-methyl-2-(1-methylethyl)-)

- 14235-45-1(4-(propan-2-yl)benzene-1,3-diamine)

- 643-28-7(2-Isopropylaniline)

- 5266-85-3(2-Isopropyl-6-methylaniline)

- 961-38-6(2,4,6-Tri-tert-butylaniline)

- 13117-94-7(2-tert-Butyl-6-methylaniline)

- 6310-21-0(2-tert-butylaniline)

- 2229221-62-7(tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate)

- 1215696-60-8(N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dichlorobenzamide hydrochloride)